

Introduction: A Strategic Intermediate in Complex Synthesis

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Compound of Interest

Compound Name: **Ethyl 3-amino-2-nitrobenzoate**

Cat. No.: **B069608**

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Ethyl 3-amino-2-nitrobenzoate is a highly functionalized aromatic compound that serves as a pivotal intermediate in the synthesis of complex organic molecules, particularly heterocyclic systems relevant to medicinal chemistry and materials science.^{[1][2]} Its unique substitution pattern—featuring an amine, a nitro group, and an ethyl ester on a benzene ring—offers a rich platform for sequential and regioselective chemical transformations. The strategic placement of the amino and nitro groups ortho to each other makes it an ideal precursor for the construction of fused heterocyclic rings, such as quinazolines and benzimidazoles, which are core scaffolds in numerous pharmacologically active compounds.^{[3][4]}

This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals. It delves into the compound's physicochemical properties, outlines robust synthetic protocols, explores its primary applications with mechanistic insights, and details essential safety and handling procedures.

Core Chemical and Physical Properties

Understanding the fundamental properties of **Ethyl 3-amino-2-nitrobenzoate** is the first step in its effective application. The molecule's characteristics are dictated by the interplay of its functional groups, influencing its solubility, reactivity, and stability.

Chemical Identifiers and Molecular Data

A summary of the key identifiers and quantitative data for **Ethyl 3-amino-2-nitrobenzoate** is presented below.^{[5][6][7][8]}

Property	Value	Source(s)
CAS Number	193014-01-6	[5] [6] [7] [9]
Molecular Formula	C ₉ H ₁₀ N ₂ O ₄	[2] [5] [6]
Molecular Weight	210.19 g/mol	[5] [7] [8]
IUPAC Name	ethyl 3-amino-2-nitrobenzoate	[5]
Appearance	White to off-white solid	[1]
Purity	Typically ≥96%	[1] [2]
Topological Polar Surface Area	98.1 Å ²	[5]

Structural Representation

The structural formula provides immediate insight into the molecule's reactivity. The electron-withdrawing nature of the nitro (-NO₂) and ethyl ester (-COOEt) groups deactivates the aromatic ring towards electrophilic substitution, while the electron-donating amino (-NH₂) group acts as an activating, ortho-, para-director.

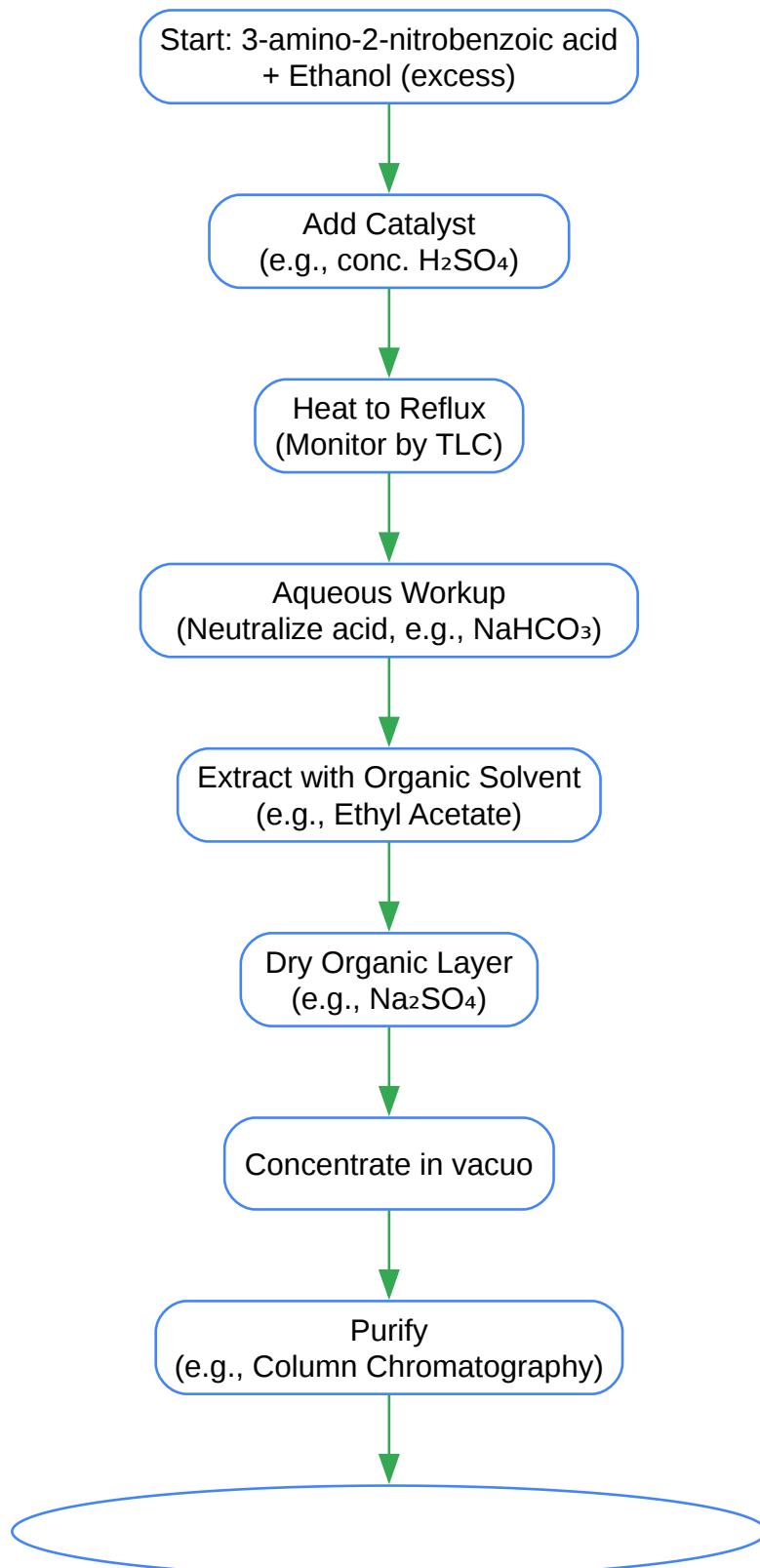
Caption: Chemical structure of **Ethyl 3-amino-2-nitrobenzoate**.

Synthesis and Manufacturing

As a crucial intermediate, a reliable and scalable synthesis of **Ethyl 3-amino-2-nitrobenzoate** is paramount. The most logical and field-proven approach is the Fischer esterification of the corresponding carboxylic acid, 3-amino-2-nitrobenzoic acid. This method is advantageous due to the availability of the starting material and the straightforward nature of the reaction.

Recommended Synthetic Workflow: Fischer Esterification

This process involves the acid-catalyzed reaction of 3-amino-2-nitrobenzoic acid with an excess of ethanol, which serves as both the reactant and the solvent.



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Caption: Workflow for the synthesis of **Ethyl 3-amino-2-nitrobenzoate**.

Detailed Experimental Protocol

This protocol is a self-validating system designed for reproducibility and high yield.

- **Reactor Setup:** To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-amino-2-nitrobenzoic acid (1.0 eq).
- **Reagent Addition:** Add absolute ethanol (approx. 10-15 mL per gram of starting acid). The large excess of ethanol drives the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle.
- **Catalysis:** While stirring, carefully add concentrated sulfuric acid (H_2SO_4 , ~0.1-0.2 eq) dropwise. The acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the ethanol.
- **Reaction:** Heat the mixture to reflux (approximately 78°C) and maintain this temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
- **Quenching and Neutralization:** Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate ($NaHCO_3$). This step neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid, causing the product to often precipitate if its concentration is high enough.
- **Extraction:** Transfer the neutralized mixture to a separatory funnel and extract three times with ethyl acetate. The organic ester product has high solubility in ethyl acetate, allowing for efficient separation from the aqueous phase.
- **Washing and Drying:** Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4) to remove residual water.
- **Isolation:** Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

- Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain the final product with high purity.[\[1\]](#)

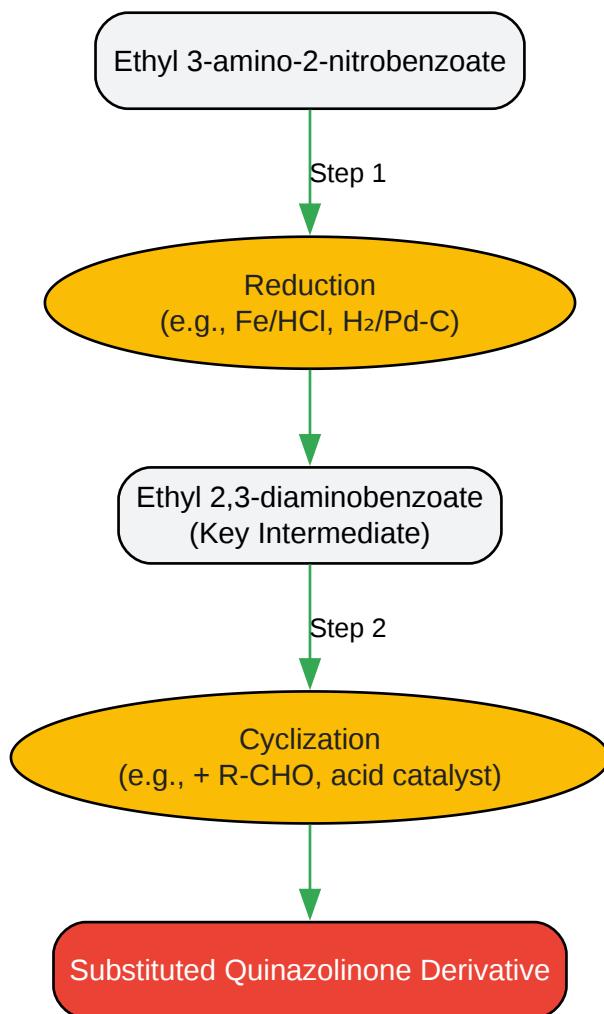
Core Application: A Gateway to Quinazolinone Synthesis

The most significant application of **Ethyl 3-amino-2-nitrobenzoate** is its use as a precursor for the synthesis of quinazoline and quinazolinone derivatives.[\[3\]](#)[\[4\]](#) These scaffolds are prevalent in a wide range of FDA-approved drugs and clinical candidates, valued for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[\[4\]](#)[\[10\]](#)[\[11\]](#)

Mechanistic Pathway to Quinazolinones

The transformation leverages the ortho-amino and nitro functionalities. The process involves two key steps:

- Reduction of the Nitro Group: The nitro group is reduced to a primary amine, creating a 1,2-diaminobenzene intermediate.
- Cyclization: The resulting diamine is then reacted with a one-carbon electrophile (like an aldehyde, orthoester, or acid chloride) to construct the pyrimidinone ring of the quinazolinone system.



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Caption: Synthetic pathway from the title compound to quinazolinones.

Exemplary Protocol: Synthesis of a 2-Substituted-4(3H)-Quinazolinone

This protocol demonstrates the conversion of the title compound into a valuable heterocyclic core.

- Nitro Group Reduction:
 - Dissolve **Ethyl 3-amino-2-nitrobenzoate** (1.0 eq) in ethanol or acetic acid in a round-bottom flask.

- Add a reducing agent. A common and effective choice is iron powder (Fe, 5-10 eq) followed by the slow addition of concentrated hydrochloric acid (HCl).^[3] This in-situ generation of the reducing species is highly efficient. Alternatively, catalytic hydrogenation (H₂ gas over a Palladium-on-carbon catalyst) can be used for a cleaner reaction.
- Heat the mixture (e.g., 50-70°C) and monitor by TLC until the starting material is fully converted to the more polar diamine product.
- Upon completion, filter the reaction mixture through celite to remove the catalyst/iron salts and concentrate the filtrate to obtain the crude Ethyl 2,3-diaminobenzoate.

- Cyclization and Ring Formation:
 - Dissolve the crude diamine intermediate in a suitable solvent like ethanol or glacial acetic acid.
 - Add the desired aldehyde (R-CHO, 1.1 eq) and a catalytic amount of an acid (if not already in an acidic solvent).
 - Heat the mixture to reflux. The reaction involves the initial formation of a Schiff base between one of the amino groups and the aldehyde, followed by an intramolecular nucleophilic attack from the second amino group onto the imine carbon, leading to cyclization. Subsequent oxidation (often spontaneous in the presence of air) yields the aromatic quinazolinone ring.
 - After cooling, the product often precipitates from the solution and can be collected by filtration, washed, and dried to yield the target quinazolinone.

Safety, Handling, and Storage

Proper handling of **Ethyl 3-amino-2-nitrobenzoate** is essential to ensure laboratory safety. The following guidelines are based on data for structurally related nitroaromatic compounds. [\[12\]](#)[\[13\]](#)[\[14\]](#)

- Hazard Identification: While specific GHS classifications for this exact CAS number are not universally listed, related aminonitro- and nitrobenzoate compounds are often classified as causing skin and serious eye irritation.^{[12][15]}

- Personal Protective Equipment (PPE):
 - Eye Protection: Wear chemical safety goggles or glasses approved under standards like EN166 (EU) or NIOSH (US).[\[14\]](#)
 - Hand Protection: Handle with impervious chemical-resistant gloves (e.g., nitrile). Inspect gloves prior to use and dispose of them properly after contact.
 - Skin and Body Protection: Wear a lab coat. Select protective clothing based on the concentration and amount of the substance being handled.[\[14\]](#)
- Handling:
 - Use only in a well-ventilated area, preferably in a chemical fume hood.[\[12\]](#)
 - Avoid breathing dust, fumes, or vapors.[\[12\]](#)[\[14\]](#)
 - Avoid contact with skin, eyes, and clothing.[\[13\]](#)
 - Wash hands and any exposed skin thoroughly after handling.[\[12\]](#)
- Storage:
 - Store in a tightly closed container.[\[1\]](#)[\[12\]](#)
 - Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[\[1\]](#)[\[13\]](#)
- First Aid Measures:
 - Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[\[12\]](#)
 - Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice.[\[12\]](#)[\[14\]](#)
 - Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[\[12\]](#)

- Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.

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